molecular formula C15H17NO3 B11751742 (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol

Cat. No.: B11751742
M. Wt: 259.30 g/mol
InChI Key: KDNKSHYVQXHFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol (CAS: 927178-21-0) is a pyridine derivative with the molecular formula C₁₅H₁₇NO₃. It features a benzyloxy group at position 2, a methoxy group at position 4, a methyl group at position 6, and a hydroxymethyl (-CH₂OH) substituent at position 3 of the pyridine ring . This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which may influence reactivity, solubility, and biological activity. Its structural complexity and substitution pattern make it a candidate for comparative studies with analogous pyridine derivatives.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(4-methoxy-6-methyl-2-phenylmethoxypyridin-3-yl)methanol

InChI

InChI=1S/C15H17NO3/c1-11-8-14(18-2)13(9-17)15(16-11)19-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3

InChI Key

KDNKSHYVQXHFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol typically involves the following steps:

    Methoxylation: The methoxy group is introduced by reacting the intermediate compound with methanol in the presence of an acid catalyst.

    Methylation: The methyl group is introduced using methyl iodide in the presence of a base like sodium hydride.

    Reduction: The final step involves the reduction of the intermediate compound to obtain this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, in solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: : This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: : In biological research, (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: : The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

Industry: : In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methyl group may affect the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related pyridine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol C₁₅H₁₇NO₃ - 2-Benzyloxy
- 4-Methoxy
- 6-Methyl
- 3-Methanol
263.30 Bulky benzyloxy group enhances lipophilicity; hydroxymethyl enables hydrogen bonding
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol (CAS: 26413-74-1) C₉H₁₃NO₂ - 2-Methoxy
- 4,6-Dimethyl
- 3-Methanol
167.21 Smaller size; lacks benzyloxy, reducing steric hindrance and lipophilicity
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Not specified - 2-Chloro
- 3-Dimethoxymethyl
- 4-Methanol
Not provided Chloro (electron-withdrawing) and dimethoxymethyl (electron-donating) groups create electronic contrast
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Not specified - 3,6-Dichloro
- 5-Methoxy
- 2-Methanol
Not provided Dichloro substituents increase electronegativity, affecting ring reactivity

Physicochemical Properties

  • Lipophilicity: The benzyloxy group in the target compound significantly increases lipophilicity compared to methoxy or methyl substituents in (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol . This property may enhance membrane permeability in biological systems.
  • Electronic Effects: The electron-donating methoxy and benzyloxy groups in the target compound contrast with the electron-withdrawing chloro groups in (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol and (3,6-Dichloro-5-methoxypyridin-2-yl)methanol, altering the pyridine ring's electronic density and reactivity .

Biological Activity

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol is a complex organic compound notable for its potential biological activities. The structure includes a pyridine ring with various substituents that may influence its interaction with biological macromolecules, making it a candidate for medicinal chemistry applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H17N1O3. Its structure features a benzyloxy group, a methoxy group, and a methyl group on the pyridine ring, contributing to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular Weight273.30 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the alkylation of pyridine derivatives or coupling reactions using appropriate reagents under controlled conditions. For instance, one method involves the reaction of 4-methoxy-6-methylpyridin-3-carbaldehyde with benzyl alcohol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways, influencing cellular processes such as apoptosis and proliferation.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anticancer Potential : Some studies have indicated that these compounds can inhibit the growth of cancer cells by targeting specific signaling pathways.
  • Neuroprotective Effects : There is emerging evidence supporting their role in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Studies

  • Inhibition of Kynurenine 3-Monooxygenase :
    A study explored the inhibition properties of related compounds on kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative disorders. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications for neuroprotection .
  • Interaction with Cyclin-dependent Kinases :
    Another investigation focused on the interaction between similar pyridine derivatives and cyclin-dependent kinases (CDKs). The findings revealed that modifications to the pyridine structure could enhance binding affinity and selectivity towards CDK4/6, which are critical targets in cancer therapy .

Comparative Analysis with Related Compounds

The unique combination of functional groups in this compound distinguishes it from other structurally similar compounds:

Compound NameStructure TypeUnique Features
4-Methoxy-N-benzylpyridin-3-aminesPyridine coreContains amine group
2-(Benzyloxy)-4-hydroxy-6-methylpyridineHydroxyl instead of methoxyIncreased polarity
2-(Phenoxy)-4-methoxy-pyridinePhenoxy substitutionPotentially different reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.